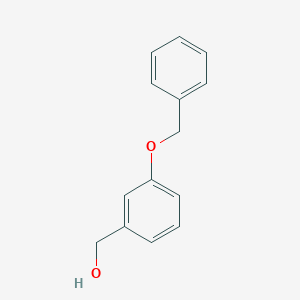
3-Benzyloxybenzyl alcohol
概要
説明
3-Benzyloxybenzyl alcohol is a chemical compound with the molecular formula C14H14O2 . It has an average mass of 214.260 Da and a monoisotopic mass of 214.099380 Da . It is used in laboratory settings and is not intended for food, drug, pesticide, or biocidal product use .
Molecular Structure Analysis
The linear formula of 3-Benzyloxybenzyl alcohol is C6H5CH2OC6H4CH2OH . It has a molecular weight of 214.26 .Physical And Chemical Properties Analysis
3-Benzyloxybenzyl alcohol has a density of 1.1±0.1 g/cm3, a boiling point of 371.5±22.0 °C at 760 mmHg, and a flash point of 170.4±16.6 °C . It has 2 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds . Its ACD/LogP is 2.61 .科学的研究の応用
Homologation and Cyclization Applications
- Homologation of Benzylic Alcohols: Research demonstrates the use of benzylic alcohols in homologation processes. For example, the reaction of benzo-1,3-dioxanes with lithium and DTBB in THF leads to homobenzylic alcohols, which under certain conditions, cyclize into heterocycles (Choudhury, Almena, Foubelo, & Yus, 1997).
Catalysis and Oxidation
- Catalytic Oxidation: Chromium orthoborate has been used in the catalytic oxidation of benzyl alcohol under solvent-free conditions, leading to products like benzaldehyde and dibenzyl ether (Ozturk, Zümreoğlu-Karan, & Karabulut, 2008).
Synthesis of Organic Intermediates
- Synthesis of Organic Intermediates: 3-Benzyloxybenzyl alcohol serves as an important intermediate in organic synthesis, facilitating the introduction of various functional groups for applications in pharmaceuticals and pesticides (We, 2015).
Oxyfunctionalization for CO Formation
- Remote Benzylic C(sp3)–H Oxyfunctionalization: A study on oxyfunctionalization of benzylic C(sp3)–H directed by hydroxyl groups suggests applications in the transformation of compounds like 4-hydroxybenzyl alcohols and ethers into aromatic carbonyl compounds (Jiang, Chen, Huang, Liu, Cao, & Ji, 2014).
Protective Group Applications
- Protective Group Utilization: New alcohol protecting groups, such as o-bromobenzyl, have been introduced for use in synthetic chemistry. These groups can be removed under specific conditions, coupling with substrate oxidation (Curran & Yu, 1992).
Photocatalytic Applications
- Photocatalytic Oxidation: Benzyl alcohol derivatives have been oxidized into aldehydes using TiO2 photocatalysts under O2 atmosphere and light irradiation, indicating potential applications in green chemistry (Higashimoto, Kitao, Yoshida, Sakura, Azuma, Ohue, & Sakata, 2009).
Mechanistic Studies in Chemical Reactions
- Mechanism of Alcohol Deoxygenation: Research exploring the reactions of alcohols with tungsten alkoxides sheds light on the mechanisms of alcohol deoxygenation, including C−O bond homolysis (Crevier & Mayer, 1997).
Crystal Structure Determination
- Structure Determination from Powder X-ray Diffraction Data: The structure of the monohydrate crystalline phase of a compound containing benzylic alcohol was determined using direct-space genetic algorithm techniques, contributing to the field of crystallography (Pan, Cheung, Harris, Constable, & Housecroft, 2005).
Carbonylation in Aqueous Systems
- Carbonylation Catalyzed by Palladium and HI: The carbonylation of benzyl alcohol and its analogs, catalyzed by palladium complexes, has been studied, revealing a route to synthesize compounds like phenylacetic acid (Lin & Yamamoto, 1998).
Enantioselective Addition in Organic Synthesis
- Enantioselective Ethylation of Aryl Aldehydes: Chiral aminonaphthols have been used to catalyze the enantioselective ethylation of aryl aldehydes, demonstrating potential applications in stereocontrolled synthesis (Liu, Zhang, Wang, Da, Xin, Wang, Choi, & Chan, 2001).
Safety And Hazards
特性
IUPAC Name |
(3-phenylmethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h1-9,15H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKLSWIRJUJWKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168782 | |
| Record name | 4-Benzyloxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyloxybenzyl alcohol | |
CAS RN |
1700-30-7 | |
| Record name | 3-(Phenylmethoxy)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1700-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Benzyloxybenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001700307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Benzyloxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BENZYLOXYBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMX6S6JFX9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

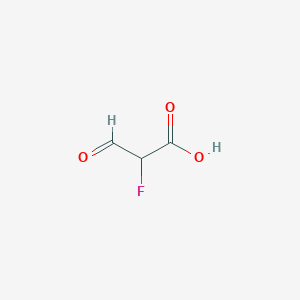
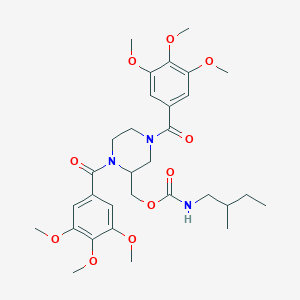
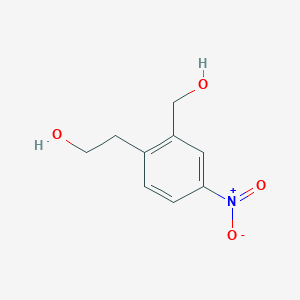
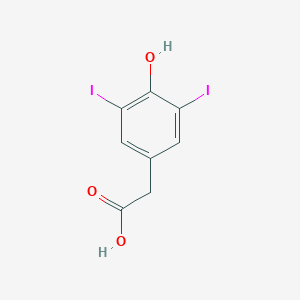
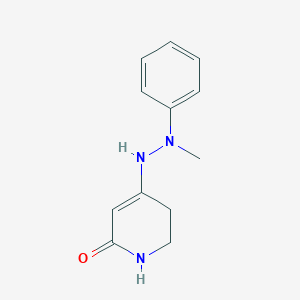
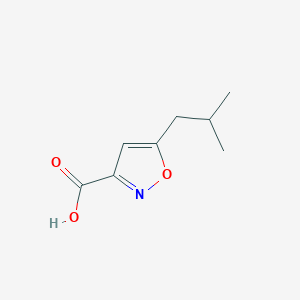
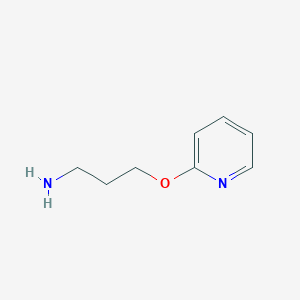
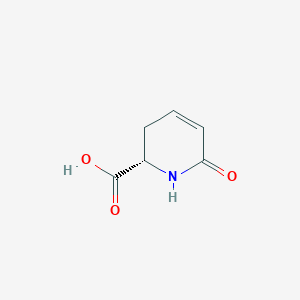
![Ethyl [4-(Benzyloxy)phenoxy]acetate](/img/structure/B139750.png)
![5-Amino-2-[2-(methylamino)ethoxy]benzoic acid](/img/structure/B139756.png)
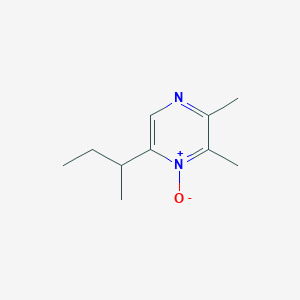
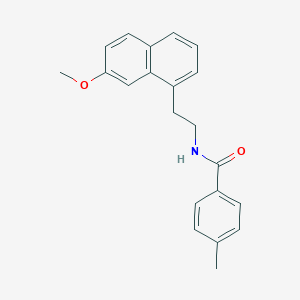
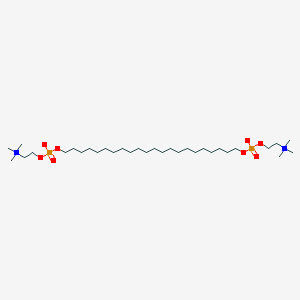
![Methyl 4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2,3,6,7,8-hexahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B139767.png)